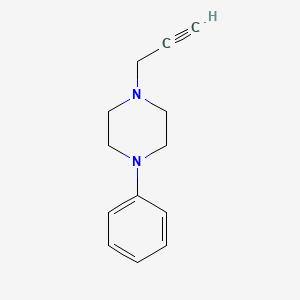
1-Phenyl-4-(prop-2-yn-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenyl-4-(prop-2-yn-1-yl)piperazine” is a chemical compound with the CAS Number: 52070-67-4 . It is used for scientific research and development .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . X-ray crystallography reveals that the crystal structure is monoclinic with a space group P2 1 /c .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines . Other reactions involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight is 124.19 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Applications De Recherche Scientifique
Dopaminergic Activity
1-Phenyl-4-(prop-2-yn-1-yl)piperazine derivatives have been studied for their dopaminergic activity. Research has shown that certain substitutions on the piperazine structure, like 4-(3-phenyl-2-prop(en)yl), exhibit strong displacement of dopamine from its binding sites, suggesting potential applications in neuropharmacology (Zee & Hespe, 1985).
Anticancer Properties
These compounds have been investigated for anticancer properties. Studies have demonstrated their effectiveness against breast cancer cells and bone cancer cell lines. For instance, specific 1,2,4-triazine derivatives bearing piperazine amide moieties exhibited promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014), and certain heterocyclic compounds derived from piperazine showed activity against bone cancer cell lines (Lv et al., 2019).
Antidepressant-like Effects
This compound derivatives have also been evaluated for antidepressant-like effects. Novel derivatives were synthesized and tested, showing significant reduction in immobility time in mice, indicating potential antidepressant properties (Özkay et al., 2013).
Antimicrobial Studies
These compounds have been synthesized and tested for antimicrobial activities, with some showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar et al., 2014).
Development of Receptor Antagonists
Research has led to the design and synthesis of novel piperazine derivatives as receptor antagonists. These have shown potential applications in areas like serotonin receptor targeting and adenosine receptor antagonism, relevant for various neurological and cardiovascular conditions (Borrmann et al., 2009).
Crystal Structure Analysis
The crystal structure and thermal stability of this compound derivatives have been extensively studied, contributing to our understanding of their chemical properties and potential applications (Awasthi et al., 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-Phenyl-4-(prop-2-yn-1-yl)piperazine has been shown to be effective against Giardia lamblia trophozoites and Coccidia trophozoites . These are protozoan parasites that cause diseases in humans. Additionally, it also has antihistamine activity , which may be due to its inhibition of histamine release from mast cells or basophils .
Mode of Action
The compound’s antihistamine activity suggests that it may interact with histamine receptors on mast cells or basophils, inhibiting the release of histamine, a compound involved in local immune responses . This can help alleviate symptoms of allergic reactions.
Result of Action
The compound’s action against Giardia lamblia and Coccidia trophozoites suggests that it may have potential as an antiprotozoal agent . Its antihistamine activity indicates that it could be useful in managing allergic reactions by reducing histamine-mediated responses .
Analyse Biochimique
Biochemical Properties
1-Phenyl-4-(prop-2-yn-1-yl)piperazine plays a significant role in biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules. For instance, it exhibits antihistamine activity, which may be due to its inhibition of histamine release from mast cells or basophils . Additionally, it has been found to inhibit the proliferation of human prostate cancer cells in culture at low concentrations and can induce apoptosis . These interactions suggest that this compound may have therapeutic potential in treating certain conditions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of human prostate cancer cells and induce apoptosis, which indicates its potential as an anti-cancer agent . Furthermore, its antihistamine activity suggests that it may modulate immune responses by inhibiting histamine release from mast cells or basophils .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its antihistamine activity is likely due to its ability to inhibit histamine release from mast cells or basophils . Additionally, its anti-cancer properties may be attributed to its ability to induce apoptosis in human prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. It has been found to be effective against Giardia lamblia trophozoites and Coccidia trophozoites . Additionally, its antihistamine activity and anti-cancer properties have been observed over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can inhibit the proliferation of human prostate cancer cells at low concentrations and induce apoptosis . At higher doses, it may exhibit toxic or adverse effects. Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, its antihistamine activity may be due to its interaction with enzymes involved in histamine release from mast cells or basophils . Additionally, its anti-cancer properties may be linked to its ability to induce apoptosis in human prostate cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its therapeutic potential. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, its antihistamine activity suggests that it may be transported to and accumulate in immune cells, where it can inhibit histamine release . Similarly, its anti-cancer properties may be due to its ability to accumulate in cancer cells and induce apoptosis .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its antihistamine activity may be due to its localization in mast cells or basophils, where it can inhibit histamine release . Additionally, its anti-cancer properties may be linked to its ability to localize in cancer cells and induce apoptosis .
Propriétés
IUPAC Name |
1-phenyl-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-8-14-9-11-15(12-10-14)13-6-4-3-5-7-13/h1,3-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCMCQTZVAVXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

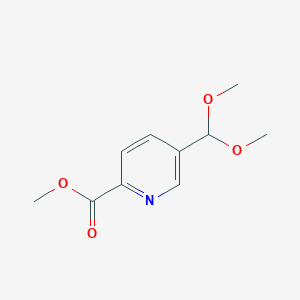
![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)
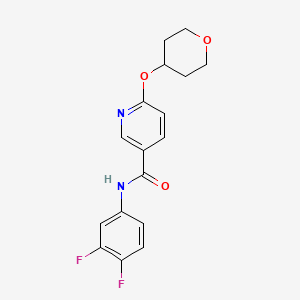


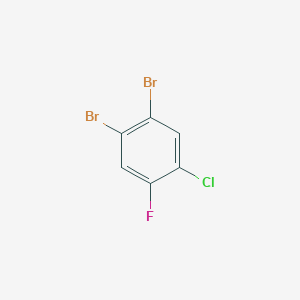
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)


![4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2539435.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)
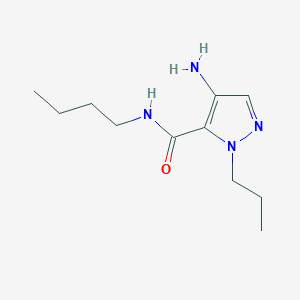
![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)